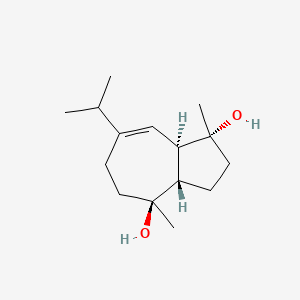
(-)-Alismoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-alismoxide is a sesquiterpenoid. It has a role as a metabolite.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the potential of (-)-alismoxide as an anticancer agent. In vitro assays have demonstrated its effectiveness against several cancer cell lines:
In a study conducted on extracts from Litophyton arboreum, this compound exhibited significant cytotoxicity against MCF-7 cells, suggesting its potential role in cancer treatment protocols .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial effects. It demonstrated varying degrees of activity against several bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Escherichia coli | 10.4 | Moderate |
| Staphylococcus aureus | 1.3 | Strong |
| Pseudomonas aeruginosa | 8.5 | Moderate |
The compound's ability to inhibit bacterial growth suggests its potential use in developing new antimicrobial agents .
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation. Its mechanism involves the inhibition of pro-inflammatory cytokines, making it a candidate for further investigation in inflammatory disease management .
Case Study 1: Cytotoxicity Against Cancer Cells
A study assessed the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 and HepG2. The results indicated that this compound had an IC50 value of 4.32 µM against MCF-7 cells, showcasing its potential as a chemotherapeutic agent . The study also explored the compound's mechanism of action, revealing apoptosis induction in treated cells.
Case Study 2: Antimicrobial Efficacy
In another investigation, extracts containing this compound were tested against common pathogenic bacteria. The results showed significant antibacterial activity against Staphylococcus aureus, with an MIC of 1.3 µg/mL, indicating strong efficacy . This suggests that this compound could be developed into a natural antibiotic alternative.
Eigenschaften
Molekularformel |
C15H26O2 |
|---|---|
Molekulargewicht |
238.37 g/mol |
IUPAC-Name |
(1R,3aS,4S,8aR)-1,4-dimethyl-7-propan-2-yl-2,3,3a,5,6,8a-hexahydroazulene-1,4-diol |
InChI |
InChI=1S/C15H26O2/c1-10(2)11-5-7-14(3,16)12-6-8-15(4,17)13(12)9-11/h9-10,12-13,16-17H,5-8H2,1-4H3/t12-,13+,14-,15+/m0/s1 |
InChI-Schlüssel |
IWQURBSTAIRNAE-LJISPDSOSA-N |
Isomerische SMILES |
CC(C)C1=C[C@@H]2[C@H](CC[C@@]2(C)O)[C@@](CC1)(C)O |
Kanonische SMILES |
CC(C)C1=CC2C(CCC2(C)O)C(CC1)(C)O |
Synonyme |
guaianediol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















